

# Crystal structure of "1-((Diiodomethyl)sulfonyl)-4-methylbenzene"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

**Cat. No.:** B1209700

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**, a compound of interest for its antimicrobial properties.<sup>[1]</sup> This document details its crystallographic data, a plausible synthetic route, and a general experimental protocol for its structure determination.

## Chemical Identity and Properties

**1-((Diiodomethyl)sulfonyl)-4-methylbenzene**, also known as diiodomethyl p-tolyl sulfone, is an organosulfur compound with the chemical formula C<sub>8</sub>H<sub>8</sub>I<sub>2</sub>O<sub>2</sub>S.<sup>[1][2][3]</sup> It is recognized for its use as a preservative in cosmetics and pharmaceuticals due to its biocidal activity against a range of bacteria, fungi, and yeasts.<sup>[1]</sup>

Table 1: Chemical Identification

| Identifier        | Value                                                                                                                     |
|-------------------|---------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | <b>1-((Diiodomethyl)sulfonyl)-4-methylbenzene</b> <a href="#">[3]</a>                                                     |
| CAS Number        | 20018-09-1 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                    |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> I <sub>2</sub> O <sub>2</sub> S <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 422.02 g/mol <a href="#">[1]</a> <a href="#">[3]</a>                                                                      |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(I)I[\[3\]](#) |

## Plausible Synthetic Pathway

While detailed experimental literature on the synthesis of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** is not extensively public, a plausible and logical synthetic route involves the nucleophilic substitution reaction of p-toluenesulfonyl chloride with diiodomethane.[\[4\]](#)

Plausible Synthetic Pathway for 1-((Diiodomethyl)sulfonyl)-4-methylbenzene



[Click to download full resolution via product page](#)

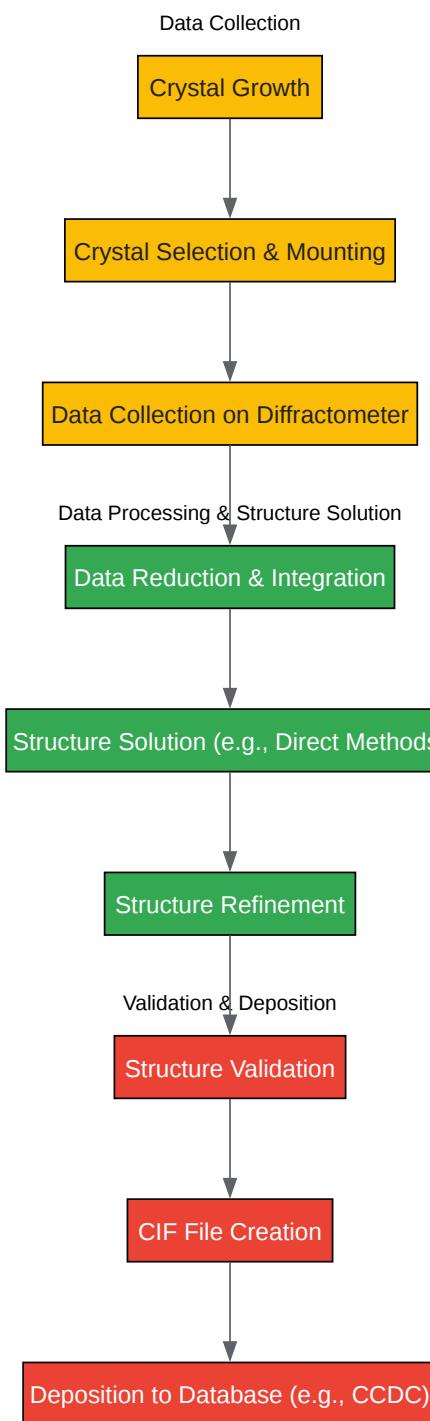
Caption: Plausible synthesis of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**.

## Crystal Structure Analysis

The three-dimensional arrangement of atoms in **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** has been determined by single-crystal X-ray diffraction. The crystal structure reveals the precise bond lengths, bond angles, and packing of the molecules in the solid state. This information is crucial for understanding its chemical reactivity and biological activity.

The crystallographic data for this compound is available in the Crystallography Open Database under the identifier 7123165.<sup>[3]</sup> The crystal structure was first reported by Dichiarante et al. in 2019, where the diiodomethyl-sulfonyl moiety was highlighted as an effective halogen bond donor.

Table 2: Crystallographic Data


| Parameter      | Value                                                         |
|----------------|---------------------------------------------------------------|
| Crystal System | Orthorhombic                                                  |
| Space Group    | P 2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> <sup>[3]</sup> |
| a (Å)          | 19.0268 <sup>[3]</sup>                                        |
| b (Å)          | 7.3586 <sup>[3]</sup>                                         |
| c (Å)          | 8.0423 <sup>[3]</sup>                                         |
| α (°)          | 90 <sup>[3]</sup>                                             |
| β (°)          | 90 <sup>[3]</sup>                                             |

| γ (°) | 90<sup>[3]</sup> |

## Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure using single-crystal X-ray diffraction involves a series of well-defined steps. The following is a generalized experimental workflow applicable to a small molecule like **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**.

## General Experimental Workflow for Single-Crystal X-ray Diffraction

[Click to download full resolution via product page](#)

Caption: A typical workflow for determining a crystal structure.

**Methodology Details:**

- Crystal Growth: High-quality single crystals of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
- Crystal Selection and Mounting: A suitable crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- Data Reduction and Integration: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections. This step yields a list of reflections and their corresponding intensities.
- Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.
- Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.
- CIF File Creation and Deposition: The final crystallographic information is compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures, and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

## Signaling Pathways

A review of the current scientific literature did not reveal any specific studies detailing the interaction of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** with defined cellular signaling

pathways. While its antimicrobial and toxic properties suggest interaction with biological systems, the precise molecular mechanisms and signaling cascades involved have not been elucidated. Further research is required to understand its mode of action at the molecular level.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. eas.org [eas.org]
- 2. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 4. The diiodomethyl-sulfonyl moiety: an unexplored halogen bond-donor motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Crystal structure of "1-((Diiodomethyl)sulfonyl)-4-methylbenzene"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209700#crystal-structure-of-1-diiodomethyl-sulfonyl-4-methylbenzene>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)